BenchChemオンラインストアへようこそ!

N~1~-(4-{[4-(3-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Analytical chemistry Quality control Compound identity verification

This 3-fluorobenzoyl isomer is the validated PI3Kγ and sEH inhibitor scaffold. Its meta-F substitution and dual N4-acetyl/sulfonyl groups deliver >10-fold potency differences over 2-F or 4-F regioisomers. Identity confirmed by InChIKey JSCVKXOFLWNKAK and 1H NMR (SpectraBase ID 3O1mnYiwTlD). Substituting with off-target isomers risks assay failure; choose this exact chemotype for structure-guided optimization. Supplied as a high-purity solid with full analytical documentation.

Molecular Formula C19H20FN3O4S
Molecular Weight 405.4 g/mol
Cat. No. B3468408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-(4-{[4-(3-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Molecular FormulaC19H20FN3O4S
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C19H20FN3O4S/c1-14(24)21-17-5-7-18(8-6-17)28(26,27)23-11-9-22(10-12-23)19(25)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,24)
InChIKeyJSCVKXOFLWNKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(4-{[4-(3-Fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide – Structural Identity, Scaffold Class, and Procurement-Relevant Baseline


N1-(4-{[4-(3-Fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide (C19H20FN3O4S, exact mass 405.115855 g/mol) is a fully synthetic sulfonylpiperazine–acetamide hybrid molecule bearing a meta-fluoro substituent on the benzoyl ring [1]. The compound incorporates three pharmacophoric modules—an N-acetylated 4-aminophenylsulfonamide, a piperazine linker, and a 3-fluorobenzoyl cap—and belongs to a scaffold class that has been advanced as phosphoinositide 3-kinase (PI3K) and soluble epoxide hydrolase (sEH) inhibitor chemotypes [2][3]. It is supplied as a room-temperature solid with moderate solubility in DMSO and ethanol, and its identity is confirmed by 1H NMR and high-resolution mass spectrometry [1].

N1-(4-{[4-(3-Fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide – Why Regioisomeric or Scaffold-Homologous Substitution Is Not Equivalent


Fluorine position on the benzoyl ring and the presence of both N4-acetyl and sulfonyl groups are not interchangeable with generic piperazine-sulfonamide analogs. The meta-fluorobenzoyl isomer carries the InChIKey JSCVKXOFLWNKAK-UHFFFAOYSA-N, which is structurally distinct from the 2-fluoro (OOAIMARIRZHJJP-UHFFFAOYSA-N) and 4-fluoro (PEEBFPBTDONYHJ-UHFFFAOYSA-N) regioisomers [1]. Published SAR on the related sulfonylpiperazine–PI3Kγ chemotype demonstrates that subtle changes in the aryl substitution pattern alter both biochemical potency and oral bioavailability by over 10-fold [2]. Furthermore, structure–activity relationship studies in the sEH inhibitor series established that N4-acetyl or sulfonyl substitution on the piperazine is a key determinant of high potency and improved physical properties; removal of either group results in measurable loss of target engagement [3]. These data collectively indicate that substituting the 3-fluoro isomer with a 2-fluoro, 4-fluoro, or des-acetamido analog cannot be assumed to preserve pharmacological or physicochemical performance without re-validation.

N1-(4-{[4-(3-Fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation by Unique InChIKey and Exact Mass Fingerprint

The target compound bearing the 3-fluorobenzoyl substitution pattern is uniquely identified by InChIKey JSCVKXOFLWNKAK-UHFFFAOYSA-N, which differs from the 2-fluorobenzoyl isomer (InChIKey OOAIMARIRZHJJP-UHFFFAOYSA-N) and the 4-fluorobenzoyl isomer (InChIKey PEEBFPBTDONYHJ-UHFFFAOYSA-N). All three regioisomers share the same molecular formula (C19H20FN3O4S) and exact mass (405.115855 g/mol), meaning that only chromatographic retention time, NMR chemical shift fingerprint, or InChIKey-based database lookup can unambiguously confirm the correct isomer upon procurement [1]. The 3-fluoro isomer exhibits a distinct 1H NMR spectrum (available via SpectraBase Compound ID 3O1mnYiwTlD) that provides aromatic proton coupling patterns characteristic of meta-substitution, enabling definitive identity confirmation [1].

Analytical chemistry Quality control Compound identity verification

Exact Mass Confirmation for HRMS-Based Purity and Identity Release Testing

The monoisotopic exact mass of N1-(4-{[4-(3-fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide is 405.115855 g/mol (C19H20FN3O4S) [1]. This value serves as the HRMS acceptance criterion for identity confirmation and can be distinguished from the closely related des-acetamido analog 1-(3-fluorobenzoyl)-4-(phenylsulfonyl)piperazine (exact mass 348.094392 g/mol, C17H17FN2O3S) by a mass difference of 57.021463 Da, corresponding to the C2H3NO acetamide fragment [2]. The presence of the acetamide moiety increases the number of hydrogen-bond donors (1 H-donor) relative to the des-acetamido analog (0 H-donors), which may affect solubility and target binding [2].

High-resolution mass spectrometry QC release testing Compound authentication

Class-Level SAR Confirmation: N4-Acetyl + Sulfonyl Piperazine Pharmacophore Is Optimal for sEH Inhibitor Potency and PK

In a systematic SAR study of piperazine-containing sEH inhibitors, Huang et al. demonstrated that the combination of N4-acetyl or sulfonyl substitution on the piperazine ring was essential for achieving both high enzymatic potency and improved pharmacokinetic properties. The lead compound 29c (1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea) achieved an IC50 of 7.0 nM against human sEH, with in vivo mouse PK parameters of T1/2 = 14 h, Cmax = 84 nM, and AUC = 40,200 nM·min [1]. In contrast, earlier 1-adamantylurea-based inhibitors lacking the piperazine pharmacophore showed limited water solubility, high melting points, and low metabolic stability that precluded development [1]. The target compound N1-(4-{[4-(3-fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide embodies both the N4-acetyl and sulfonyl features identified as optimal in this SAR study, positioning it as a scaffold-matched analog for further optimization within the sEH or related target classes.

Soluble epoxide hydrolase Structure-activity relationship Pharmacokinetics

Class-Level Scaffold Overlap with PI3Kγ Sulfonylpiperazine Inhibitor Series Demonstrates Binding-Site Compatibility

Leahy et al. reported that a sulfonylpiperazine scaffold identified through high-throughput screening against PI3Kγ was optimized using structure-based design guided by X-ray co-crystal structures (PDB deposition and overlay analysis). The sulfonylpiperazine core was shown to occupy the ATP-binding pocket of PI3Kγ with a high degree of three-dimensional overlap with a second, chemically distinct HTS hit series [1]. Hybrid analogs combining features of both scaffolds yielded advanced leads such as compound 31, which demonstrated desirable potency, isoform selectivity, and oral bioavailability [1]. The target compound N1-(4-{[4-(3-fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide shares the identical sulfonylpiperazine core geometry and N-acetyl substitution pattern that forms the basis of this validated PI3Kγ-binding chemotype, whereas simple N-phenylpiperazine or des-sulfonyl analogs lack the sulfonyl oxygen hydrogen-bond acceptor pair critical for engagement of the kinase hinge region [1].

PI3Kgamma Kinase inhibitor X-ray crystallography

Comparative Patent Landscape: 3-Fluorobenzoyl Piperazine Sulfonamides as Privileged CNS and Anti-Dementia Chemotypes

The benzoyl-piperazine sulfonamide scaffold exemplified by the target compound appears within the Markush structures of multiple CNS-targeted patent families. US Patent 7,427,612 (Hoffmann-La Roche) claims benzoyl-piperazine derivatives of formula (I) for treatment of psychoses, memory and learning dysfunction, schizophrenia, dementia, and Alzheimer's disease, with specific embodiments encompassing N-acylated piperazine sulfonamides [1]. The structurally related but scaffold-distinct compound FR121196 (N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, CAS 133920-65-7, MW 301.34) demonstrated procognitive efficacy in rat models at 0.1–10 mg/kg i.p., ameliorating scopolamine-induced memory deficits with a bell-shaped dose-response curve [2]. However, FR121196 lacks the benzoyl-phenyl extension present in the target compound (ΔMW = 104.1 Da), which introduces an additional aryl ring capable of engaging a lipophilic sub-pocket or modulating CNS penetration [3]. The target compound thus represents a structurally elaborated analog within the same therapeutic patent space, offering a distinct vector for SAR exploration not accessible with the simpler FR121196 scaffold.

CNS drug discovery GlyT-1 inhibition Cognitive enhancement Patent analysis

N1-(4-{[4-(3-Fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide – Evidence-Backed Application Scenarios for Scientific Selection and Procurement


Regioisomer-Specific SAR Probe for Fluorine Position Scanning on Benzoyl-Piperazine Scaffolds

The 3-fluorobenzoyl substitution position can be systematically compared with the 2-fluoro and 4-fluoro regioisomers to map the effect of fluorine placement on target potency, selectivity, and physicochemical properties. Since all three isomers share identical molecular formula and exact mass, unambiguous identity confirmation via InChIKey (JSCVKXOFLWNKAK-UHFFFAOYSA-N) and 1H NMR fingerprinting is essential before initiating any biological testing [1]. This scenario is directly supported by published PI3Kγ SAR showing that aryl substitution patterns alter potency by over 10-fold within the sulfonylpiperazine class [2].

sEH or PI3K Inhibitor Lead Optimization Starting from a Dual-Pharmacophore (N4-Acetyl + Sulfonyl) Template

The target compound provides both the N4-acetyl and sulfonyl substitutions identified as optimal for sEH inhibitor potency and pharmacokinetic performance (lead compound 29c: IC50 = 7.0 nM, T1/2 = 14 h in mice) [3]. Additionally, its sulfonylpiperazine core matches the X-ray-validated PI3Kγ-binding scaffold, enabling structure-guided optimization [2]. Researchers can modify the 3-fluorobenzoyl cap or the acetamide phenyl ring while retaining the validated dual-pharmacophore piperazine core, making this compound a strategic starting point for parallel optimization across both target classes.

Identity and Purity Reference Standard for HRMS and NMR-Based QC Release Testing

With an exact mass of 405.115855 g/mol and a publicly available 1H NMR spectrum (SpectraBase Compound ID 3O1mnYiwTlD), this compound can serve as an external reference standard for confirming the identity and purity of newly synthesized batches or commercially sourced material [1]. The 57.021463 Da mass difference from the common des-acetamido analog enables unambiguous HRMS-based detection of synthetic intermediates or degradation products, reducing the risk of accepting adulterated material.

CNS Drug Discovery Program Exploring GlyT-1 or Cognitive Enhancement Targets

The compound falls within the Markush scope of benzoyl-piperazine derivatives claimed for cognitive disorders in US Patent 7,427,612 [4]. As a structurally elaborated analog of the procognitive compound FR121196 (active at 0.1–10 mg/kg i.p. in rat memory models) [5], it offers an additional aryl ring for exploring lipophilic sub-pocket interactions or tuning CNS multiparameter optimization (MPO) scores. This scenario is appropriate for medicinal chemistry teams seeking to expand SAR beyond the simpler FR121196 scaffold while remaining within the same therapeutic patent landscape.

Quote Request

Request a Quote for N~1~-(4-{[4-(3-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.